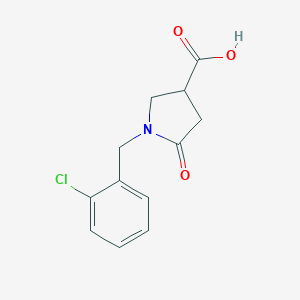

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUMWLAHRHUIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372298 | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-45-5 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

CAS Number: 175205-83-7[1]

Executive Summary

Compound Profile

| Identifier | Value |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

| CAS Number | 175205-83-7 |

| Molecular Formula | C12H12ClNO3 |

| Synonyms | 1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid |

General Synthesis Protocol

A general and robust method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[2][3][4] This approach is widely documented for a variety of analogs.

Reaction: 2-Chlorobenzylamine + Itaconic Acid → 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Experimental Protocol:

A typical procedure, adapted from the synthesis of similar compounds, is as follows:

-

A mixture of itaconic acid (1.1 to 1.5 molar equivalents) and 2-chlorobenzylamine (1 molar equivalent) in water is heated to reflux for 12-24 hours.[2][4]

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product may precipitate upon cooling, or the volume can be reduced under vacuum to facilitate precipitation.

-

The crude product is collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization. The crude solid is dissolved in a basic aqueous solution (e.g., 5% NaOH), filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl to a pH of approximately 2.[2]

-

The purified solid is then filtered, washed with water, and dried under vacuum.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Potential Biological Activities of Analogs

While no specific biological data for this compound has been identified, numerous studies on structurally similar compounds reveal a broad range of biological activities. This suggests that the core scaffold of 5-oxopyrrolidine-3-carboxylic acid is a valuable pharmacophore. The biological activities of various analogs are summarized below.

| Analog Structure | Biological Activity | Key Findings | References |

| 1-(5-Chloro-2-hydroxyphenyl) derivatives | Antioxidant | Several derivatives showed potent radical scavenging activity. | [2] |

| 1-(2-Hydroxy-5-methylphenyl) derivatives | Antibacterial | Effective against Gram-positive bacteria, including S. aureus. Some derivatives showed biofilm disruption capabilities. | [5][6] |

| 1-(4-Acetamidophenyl) derivatives | Anticancer, Antimicrobial | Potent anticancer activity against A549 lung cancer cells and selective antimicrobial activity against Gram-positive pathogens. | [3][4] |

| 1-(2-Hydroxyphenyl) derivatives | Antimicrobial, Anticancer | Showed activity against multidrug-resistant Gram-positive pathogens and some fungal strains. | [7] |

| 1-(2,4-Difluorophenyl) derivatives | Anticancer | Derivatives demonstrated effects on triple-negative breast cancer, prostate cancer, and melanoma cell cultures. | [8] |

Generalized Experimental Protocols for Biological Screening

Based on the activities of related compounds, a primary screening cascade for this compound and its derivatives could include antimicrobial and anticancer assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on similar compounds to determine the Minimum Inhibitory Concentration (MIC).[7]

-

Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilution: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cytotoxicity against a cancer cell line (e.g., A549).[7]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then determined.

Biological Screening Workflow

Caption: A generalized workflow for the biological evaluation of the title compound.

Conclusion

While specific experimental data for this compound is limited, the analysis of its structural analogs provides a strong rationale for its synthesis and investigation. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The protocols and data presented in this guide offer a solid foundation for researchers to initiate further exploration of this compound and its derivatives.

References

- 1. This compound CAS#: 175205-45-5 [amp.chemicalbook.com]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The document details a feasible synthetic protocol, predicted spectroscopic data based on analogous compounds, and the analytical logic for confirming the molecular structure.

Introduction

This compound is a derivative of pyroglutamic acid, a five-membered lactam ring structure. Pyroglutamic acid and its derivatives are significant building blocks in medicinal chemistry due to their presence in biologically active molecules and their utility as chiral precursors in asymmetric synthesis. The introduction of a 2-chlorobenzyl group on the nitrogen atom can influence the compound's lipophilicity and conformational properties, making it a target of interest for drug discovery programs. The structural confirmation of such molecules is paramount and relies on a combination of synthetic organic chemistry and modern analytical techniques.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzylamine with itaconic acid. This approach is based on established procedures for the synthesis of N-substituted pyroglutamic acid derivatives.[1][2]

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

-

2-Chlorobenzylamine

-

Itaconic acid

-

Water (distilled or deionized)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium hydroxide (5% aqueous solution)

-

Activated charcoal

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzylamine (e.g., 0.1 mol) and itaconic acid (e.g., 0.12 mol).

-

Reaction: Add 100 mL of water to the flask. Heat the mixture to reflux with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 12-24 hours.[1][2]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a 5% aqueous solution of sodium hydroxide until a basic pH is achieved, ensuring the product dissolves as its sodium salt.

-

If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes, then filter to decolorize.

-

Slowly add a 5% aqueous solution of hydrochloric acid to the filtrate with stirring until the pH reaches approximately 2-3.

-

A crystalline solid of the desired product should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthetic Pathway Diagram

Caption: Synthesis of the target compound via Michael addition and subsequent cyclization.

Structure Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound, based on known values for structurally similar molecules.[1][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | br s | 1H | -COOH |

| ~7.2-7.5 | m | 4H | Aromatic protons (2-chlorobenzyl) |

| ~4.5 | s | 2H | -N-CH₂ -Ar |

| ~3.9-4.0 | m | 2H | -N-CH₂ -CH |

| ~3.3-3.4 | m | 1H | -CH₂-CH -COOH |

| ~2.6-2.8 | m | 2H | -CO-CH₂ -CH |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Carboxylic acid) |

| ~171 | C =O (Lactam) |

| ~135 | Aromatic C (quaternary, C-Cl) |

| ~132 | Aromatic C (quaternary, C-CH₂) |

| ~127-130 | Aromatic CHs |

| ~50 | -N-C H₂- (pyrrolidinone ring) |

| ~48 | -N-C H₂-Ar |

| ~35 | -C H-COOH |

| ~35 | -CO-C H₂- |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1470, ~1440 | Medium | C=C stretch (aromatic ring) |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment Ion |

| 253 | [M]⁺ (for ³⁵Cl) |

| 255 | [M+2]⁺ (for ³⁷Cl) |

| 125 | [C₇H₆Cl]⁺ (chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Spectroscopic Interpretation Workflow

Caption: Workflow for the structure elucidation of the target compound.

Detailed Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (~12.8 ppm). The aromatic protons of the 2-chlorobenzyl group will appear as a multiplet in the aromatic region. The benzylic protons (-N-CH₂-Ar) are anticipated to be a singlet around 4.5 ppm. The protons on the pyrrolidinone ring will present as multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns confirming their connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by two carbonyl signals, one for the carboxylic acid and one for the lactam, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the 127-135 ppm range. The aliphatic carbons of the pyrrolidinone ring and the benzylic carbon will appear in the upfield region, consistent with the proposed structure.

-

Infrared Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Two strong carbonyl stretching bands are expected: one around 1730 cm⁻¹ for the carboxylic acid and another around 1680 cm⁻¹ for the five-membered lactam ring.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. A prominent fragmentation pathway is the cleavage of the benzyl C-N bond, leading to the formation of a stable chlorobenzyl cation at m/z 125.[5][6] Further fragmentation of this ion can lead to the tropylium ion at m/z 91.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for the target compound in EI-MS.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving its synthesis from 2-chlorobenzylamine and itaconic acid, followed by comprehensive spectroscopic analysis. The combined data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide unambiguous evidence for the connectivity and functional groups present in the molecule, confirming the successful synthesis of the target compound. This guide provides the necessary framework for researchers to synthesize and characterize this and other related pyroglutamic acid derivatives.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. This document outlines a reliable synthetic pathway, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including analgesic, anti-hypoxic, antimicrobial, and anticancer properties. The introduction of a 2-chlorobenzyl substituent at the 1-position of the pyrrolidinone ring can significantly influence the compound's physicochemical properties and biological activity, making it a target of interest for drug discovery programs.

This guide details a common and effective method for the preparation of this compound, involving the Michael addition of 2-chlorobenzylamine to itaconic acid followed by an intramolecular cyclization.

Synthesis Pathway

The synthesis of this compound is typically achieved through a one-pot reaction between 2-chlorobenzylamine and itaconic acid. The reaction proceeds via a conjugate addition of the primary amine to the α,β-unsaturated system of itaconic acid, followed by a thermally induced intramolecular amidation to form the stable five-membered lactam ring.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

| Step | Procedure | Reagents & Solvents | Parameters | Observations |

| 1 | Reaction Setup | 2-Chlorobenzylamine, Itaconic Acid, Water | Molar Ratio (Amine:Acid): 1:1.1 | A heterogeneous mixture is formed. |

| 2 | Reaction | - | Temperature: Reflux (100 °C)Time: 12-24 hours | The mixture becomes homogeneous as the reaction progresses. |

| 3 | Work-up | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | - | The product may precipitate upon cooling. |

| 4 | Purification | Ethanol or Methanol | - | Recrystallization yields a purified solid product. |

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzylamine (1.0 equivalent) and itaconic acid (1.1 equivalents). Add water to the flask to serve as the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain the reflux for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be further purified by dissolving it in an aqueous solution of sodium hydroxide and then re-precipitating it by the addition of hydrochloric acid to adjust the pH to acidic.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or methanol to afford this compound as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that while some data is based on experimental findings for closely related analogs, it provides a reliable estimate for the target compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClNO₃ |

| Molecular Weight | 253.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158-159 °C[1] |

| Boiling Point (Predicted) | 496.9 ± 45.0 °C |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.46 ± 0.20 |

| Yield | High yields (typically >80%) are reported for analogous reactions. |

Spectroscopic Data (Expected)

The following tables provide the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad s | 1H | -COOH |

| ~7.2-7.5 | m | 4H | Ar-H |

| ~4.5 | s | 2H | -NCH₂-Ar |

| ~3.5-3.7 | m | 2H | -NCH₂-CH- |

| ~3.2-3.4 | m | 1H | -CH-COOH |

| ~2.6-2.8 | m | 2H | -CH₂-C=O |

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COOH |

| ~172 | -C=O (lactam) |

| ~134 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~50 | -NCH₂-CH- |

| ~48 | -NCH₂-Ar |

| ~36 | -CH-COOH |

| ~35 | -CH₂-C=O |

FTIR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic) |

| ~1200-1300 | Medium | C-O stretch |

| ~750 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 253/255 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |

| 235/237 | [M-H₂O]⁺ |

| 208/210 | [M-COOH]⁺ |

| 125/127 | [ClC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The described method is robust and scalable, making it suitable for both academic research and industrial drug development settings. The provided analytical data will aid researchers in the characterization and quality control of the synthesized compound. Further exploration of this and related analogs may lead to the discovery of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data and a plausible synthetic route for the compound 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. The information presented herein is based on established chemical principles and spectroscopic data from structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures reported in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad s | 1H | COOH |

| ~7.4-7.2 | m | 4H | Ar-H |

| ~4.6 | s | 2H | N-CH₂-Ar |

| ~3.8-3.6 | m | 2H | N-CH₂ (pyrrolidinone) |

| ~3.4-3.2 | m | 1H | CH-COOH |

| ~2.8-2.6 | m | 2H | CH₂-C=O |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~172 | C=O (Amide) |

| ~135 | Ar-C (Quaternary) |

| ~132 | Ar-C (Quaternary) |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~50 | N-CH₂ (pyrrolidinone) |

| ~48 | N-CH₂-Ar |

| ~36 | CH-COOH |

| ~34 | CH₂-C=O |

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1680 | C=O stretch (Amide) |

| ~1475, ~1445 | C=C stretch (Aromatic) |

| ~750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~253/255 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| ~208/210 | [M-COOH]⁺ |

| ~125/127 | [Cl-C₆H₄-CH₂]⁺ |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

This synthesis is a two-step process involving the formation of the pyrrolidinone ring followed by N-alkylation.

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic acid

A mixture of itaconic acid and an aqueous solution of ammonia is heated at reflux. The reaction mixture is then cooled, and the resulting precipitate of 5-oxopyrrolidine-3-carboxylic acid is collected by filtration and washed with cold water.

Step 2: Synthesis of this compound

To a solution of 5-oxopyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then 2-chlorobenzyl chloride is added dropwise. The reaction mixture is heated and stirred for several hours. After completion, the mixture is cooled, poured into water, and acidified with a dilute acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for the target compound.

The Ascendancy of Pyrrolidinones: A Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs is a testament to its versatility and ability to modulate a wide range of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidinone compounds, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutics. We will delve into detailed experimental protocols, present quantitative biological data in a clear, comparative format, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

A Privileged Scaffold in Drug Discovery

The pyrrolidinone nucleus is a versatile building block in the design of potent and selective bioactive molecules.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] This broad range of activity stems from the pyrrolidinone ring's ability to serve as a versatile scaffold, allowing for the introduction of various functional groups to create intricate molecular architectures that can interact with specific biological targets.[4]

Data-Driven Insights: Biological Activities of Novel Pyrrolidinone Compounds

The following tables summarize the quantitative biological data for several classes of recently developed pyrrolidinone derivatives, providing a comparative overview of their therapeutic potential.

Table 1: Antibacterial Activity of Novel Pyrrolidinone Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-diones | Staphylococcus aureus (MSSA) | 8 - 16 | [5] |

| Pyrrolidine-2,3-diones | Staphylococcus aureus (MRSA) | 8 - 16 | [5] |

| Pyrrolidinone Chalcones | Staphylococcus aureus | 0.025 | [3] |

| Pyrrolidinone Chalcones | Enterococcus faecalis | 0.025 | [3] |

| Pyrrolidinone Chalcones | Mycobacterium tuberculosis | 6.25 | [3] |

| Spiro-pyrrolidine Analogs | Mycobacterium tuberculosis H37Rv | 1.07 | [6] |

Table 2: Anticancer Activity of Novel Pyrrolidinone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | IGR39 (Melanoma) | 2.50 ± 0.46 | [4] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | PPC-1 (Prostate) | 3.63 ± 0.45 | [4] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [4] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [4] |

| Pyrrolidinone Chalcones | MCF-7 (Breast) | 25 - 30 | [3] |

| Pyrrolidinone Chalcones | MDA-MB-468 (Breast) | 25 | [3] |

| Thiophen-containing Pyrrolidines | MCF-7 (Breast) | 17 - 28 | [7] |

| Thiophen-containing Pyrrolidines | HeLa (Cervical) | 19 - 30 | [7] |

Table 3: Anti-inflammatory Activity of Novel Pyrrolidinone Derivatives

| Compound Class | Target Enzyme/Assay | IC50 (µg/mL) | Reference |

| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | COX-1 | 314 | [8] |

| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | COX-2 | 130 | [8] |

| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 5-LOX | 105 | [8] |

Table 4: Glycosidase Inhibitory Activity of Dihydroxy-pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| N-acetylpyrrolidine derivative 4a | α-glucosidase | IC50: 0.52 ± 0.02 mM | [9] |

| N-acetylpyrrolidine derivative 4b | α-glucosidase | IC50: 1.64 ± 0.08 mM | [9] |

| 3,4-dihydroxypyrrolidine derivatives (amides and sulfonamides) | α-glucosidase | 3-4 fold more potent than standard drugs | [10] |

| S-phenyl thioester dihydroxy-pyrrolidine derivative 3a | α-L-fucosidase | Ki = 2–4 μM | |

| 4-methoxy analogue 3g | α-amylase | IC50: 26.24 µg/mL | [1] |

| 4-methoxy analogue 3g | α-glucosidase | IC50: 18.04 µg/mL | [1] |

Key Biological Targets and Signaling Pathways

The diverse biological activities of pyrrolidinone compounds are a result of their interaction with a variety of molecular targets. Understanding these targets and their associated signaling pathways is crucial for rational drug design and development.

Penicillin-Binding Protein 3 (PBP3) in Bacteria

Penicillin-Binding Proteins (PBPs) are essential enzymes in bacterial cell wall synthesis. PBP3, specifically, is a key player in the final stages of peptidoglycan synthesis, which is vital for maintaining the structural integrity of the bacterial cell. Inhibition of PBP3 disrupts cell wall formation, leading to cell lysis and bacterial death. This makes PBP3 an attractive target for the development of novel antibiotics.

Caption: PBP3's role in bacterial cell wall synthesis and its inhibition.

Myeloperoxidase (MPO) in Inflammation

Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to destroy pathogens. However, excessive MPO activity can lead to oxidative stress and tissue damage, contributing to various inflammatory diseases. Therefore, inhibitors of MPO are being investigated as potential anti-inflammatory agents.

Caption: The MPO pathway in inflammation and its inhibition.

Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial death. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid.

Caption: The role of InhA in mycolic acid biosynthesis and its inhibition.

Experimental Protocols for the Synthesis of Novel Pyrrolidinone Compounds

This section provides detailed methodologies for the synthesis of representative novel pyrrolidinone compounds, offering a practical guide for laboratory execution.

General Synthetic Workflow

The synthesis of novel pyrrolidinone derivatives often follows a multi-step process that can be generalized into a common workflow. This typically involves the preparation of key intermediates followed by cyclization and subsequent functionalization to generate a library of diverse compounds.

Caption: A general workflow for the synthesis and evaluation of novel pyrrolidinones.

Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolidine-2,3-diones

This protocol describes a one-pot synthesis of pyrrolidine-2,3-diones, which have shown promising antibacterial activity.

Materials:

-

Amine (R¹NH₂) (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

p-Bromophenyl pyruvate (1.0 mmol)

-

Dry dioxane (2 mL)

-

Acetic acid (0.5 mL, 8.74 mmol)

Procedure:

-

In a dry reaction vessel, combine the amine (1.0 mmol) and aldehyde (1.0 mmol) in dry dioxane (2 mL).

-

Stir the mixture for 30 minutes at 50 °C.

-

To the reaction mixture, add acetic acid (0.5 mL) and p-bromophenyl pyruvate (1.0 mmol).

-

Stir the resulting mixture for 2 hours at 90 °C.

-

After cooling to room temperature, the reaction mixture is typically purified by column chromatography on silica gel to afford the desired pyrrolidine-2,3-dione.

Protocol 2: Synthesis of 3,4-Dihydroxypyrrolidine Derivatives as Glycosidase Inhibitors

This protocol outlines a general strategy for the stereoselective synthesis of 3,4-dihydroxypyrrolidine derivatives, which have demonstrated potent and selective inhibition of α-L-fucosidases. The synthesis often starts from readily available sugars like D-mannose, D-ribose, or L-fucose.

Key Synthetic Steps:

-

Organometallic addition to hemiacetalic sugars: This step is crucial for introducing a carbon-carbon bond at the anomeric center of the starting sugar.

-

Selective nucleophilic displacement or conjugate addition of ammonia: This step facilitates the formation of the pyrrolidine ring.

-

Deprotection and functionalization: Removal of protecting groups and subsequent derivatization of the hydroxyl and amino functionalities allow for the synthesis of a library of compounds for structure-activity relationship studies.

Example Reagents and Conditions (from a specific synthesis):

-

Mesylation: Methanesulfonyl chloride (MsCl), Pyridine (Py)

-

Amination: Ammonia (NH₃) in Ethanol (EtOH)

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), Pyridine (Py)

-

Amide Coupling: o-phenylenediamine, PyBOP, DIEA, DMF

-

Deprotection: Acetic acid (AcOH) or Hydrochloric acid (HCl)

Protocol 3: Synthesis of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

This protocol describes the synthesis of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which have shown anticancer and antioxidant activities.[4]

Synthesis of the key carbohydrazide intermediate:

-

React 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid with an activating agent (e.g., thionyl chloride or a carbodiimide) to form the corresponding acid chloride or activated ester.

-

Treat the activated intermediate with hydrazine hydrate to yield 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.

Synthesis of the final hydrazone derivatives:

-

Condense the 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

-

The resulting hydrazone products can be purified by recrystallization or column chromatography.

Conclusion

The pyrrolidinone scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the presented biological data and pathway visualizations, provide a solid foundation for researchers to design and develop the next generation of pyrrolidinone-based drugs. The versatility of this scaffold, combined with an ever-expanding understanding of its biological targets, ensures that pyrrolidinones will remain at the forefront of drug discovery for years to come.

References

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidone core. The structure is characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the pyrrolidone ring and a carboxylic acid functional group at the 3-position. This compound and its derivatives are of interest in medicinal chemistry and pharmaceutical development as they serve as versatile building blocks for the synthesis of more complex molecules and potential therapeutic agents.[1] The pyrrolidone ring is a stable and reactive scaffold found in various natural and synthetic bioactive compounds.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4][5][6]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 253.68 g/mol | [7] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [7] |

| CAS Number | 175205-45-5 | [7] |

| Melting Point | 158-159 °C | [7] |

| Boiling Point (Predicted) | 496.9 ± 45.0 °C | [7] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 4.46 ± 0.20 | [7] |

Experimental Protocols: Synthesis

The synthesis of 1-(substituted)-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of itaconic acid with a primary amine.[3][4][5] The following protocol describes a representative method for the synthesis of the title compound.

Objective: To synthesize this compound.

Materials:

-

Itaconic acid

-

2-Chlorobenzylamine

-

Deionized Water

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A mixture of itaconic acid (0.75 mol) dissolved in water (200 mL) and 2-chlorobenzylamine (0.5 mol) is prepared in a round-bottom flask.

-

The mixture is heated at reflux for approximately 24 hours.

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The solution is diluted with an aqueous 10% NaOH solution (300 mL).

-

The solution is then briefly heated again to reflux temperature and subsequently cooled to 20 °C.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with concentrated HCl to a pH of 2.

-

The resulting precipitate, this compound, is collected by filtration.

-

The collected solid is washed with cold water and dried. Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.[7]

Expected Outcome: A solid product with a melting point in the range of 158-159 °C.[7]

Diagrams and Workflows

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis of this compound from itaconic acid and 2-chlorobenzylamine.

Caption: Workflow for the synthesis of this compound.

Structural Relationship Diagram

This diagram illustrates the logical relationship between the core chemical moieties that constitute the this compound molecule.

Caption: Logical diagram of the constituent chemical moieties of the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 175205-45-5 [amp.chemicalbook.com]

A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic characterization of substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, physicochemical properties, and diverse biological activities, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines key experimental protocols and visualizes a significant signaling pathway and a general experimental workflow.

Synthesis and Chemical Transformations

The core structure of 5-oxopyrrolidine-3-carboxylic acid is typically synthesized through the reaction of a primary amine with itaconic acid.[1][2] This foundational reaction allows for the introduction of various substituents at the N-1 position, which has been a primary focus for modulating the biological activity of these compounds. Subsequent modifications of the carboxylic acid at the C-3 position, such as esterification followed by reaction with hydrazine hydrate, yield carbohydrazide intermediates.[3] These intermediates serve as versatile precursors for a wide range of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[2][3]

A general synthetic scheme involves refluxing the appropriate amine and itaconic acid in a suitable solvent like water or acetic acid.[4] For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water.[3] Further derivatization can be achieved; for example, hydrazones are synthesized by refluxing the corresponding carbohydrazide with an aldehyde in a solvent such as 2-propanol.[5]

Physicochemical Characterization

The characterization of novel substituted 5-oxopyrrolidine-3-carboxylic acid derivatives relies on a combination of spectroscopic and physical methods. The structural elucidation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.[4] Physical properties such as melting point and elemental analysis are also crucial for confirming the identity and purity of the synthesized compounds.[4]

Table 1: Physicochemical Data for Representative Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid | C₁₃H₁₄N₂O₄ | 237–238 | 2.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.84–4.16 (m, 3H, CH, NCH₂), 7.36–7.86 (m, 4H, Hₐᵣ), 9.93(s, 1H, NHCO) | 24.0, 34.5, 35.5, 50.5, 119.5, 120.5, 135.0, 138.0, 168.0, 172.0, 174.5 | [3] |

| 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₂N₂O₃ | >300 | 2.60-2.75 (m, 2H, CH₂CO), 3.75-3.95 (m, 3H, CH, NCH₂), 5.20 (s, 2H, NH₂), 6.60 (d, 2H, Hₐᵣ), 7.20 (d, 2H, Hₐᵣ) | 35.0, 35.2, 50.6, 113.7, 121.7, 128.3, 145.8, 170.7, 174.5 | [2] |

| N'-(4-Chlorobenzylidene)-1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | C₂₀H₁₉ClN₄O₃ | 213-214 | 2.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.89–4.11 (m, 3H, CH, NCH₂), 7.50 (d, 2H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.71–7.75 (m, 2H, Hₐᵣ), 8.02, 8.21 (2s, 1H, N=CH), 9.93 (s, 1H, NHCO), 11.63, 11.71 (2 s, 1H, NH) | Not available in cited text | [6] |

Biological Activities

Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nature and position of the substituents on the pyrrolidinone ring and the phenyl group at N-1 play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Numerous derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Hydrazone derivatives, in particular, have shown promising results. For example, compounds bearing a 5-nitrothiophene substituent have exhibited significant activity against multidrug-resistant Staphylococcus aureus strains.[2]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound | S. aureus | E. faecalis | C. difficile | C. auris | A. fumigatus | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety | - | - | - | 16 | 16 | [3] |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | 2-8 (against vancomycin-intermediate strains) | - | - | - | - | [5] |

| Hydrazone with thien-2-yl fragment | 32 (against MRSA) | - | - | - | - | [3] |

| Compound 21 (bearing 5-nitrothiophene) | 1-8 (against multidrug-resistant strains) | - | - | - | - | [7] |

Anticancer Activity

The anticancer potential of this class of compounds has been investigated against various cancer cell lines. The introduction of different heterocyclic moieties, such as benzimidazoles, has been shown to enhance anticancer activity. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high activity in an A549 human pulmonary cancer cell culture model.[3]

Table 3: Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound | Cell Line | Activity | Reference |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung) | High anticancer activity | [3] |

| Compounds 18-22 (various azole and diazole derivatives) | A549 (Lung) | Most potent anticancer activity in the series | [8] |

| Hydrazone-containing compounds | MDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma) | Identified as the most cytotoxic agents in the series | [9] |

Anti-inflammatory Activity

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been screened for their anti-inflammatory properties. A study reported that some of these compounds are promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in inflammation and cancer progression.[4]

Mechanism of Action and Signaling Pathways

While the exact mechanisms of action for many of the observed biological activities are still under investigation, some studies have begun to shed light on the molecular targets and signaling pathways involved. One notable finding is the activation of the Nrf-2 signaling pathway by a novel 2-oxopyrrolidine derivative.[10] The Nrf-2 pathway is a critical regulator of cellular defense against oxidative stress, and its activation can have therapeutic implications in various diseases.

References

- 1. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the pyrrolidinone core, detailing its synthesis, diverse biological activities, structure-activity relationships, and the experimental protocols utilized in its evaluation.

Introduction to the Pyrrolidinone Core

The pyrrolidinone nucleus is a versatile heterocyclic compound that has garnered significant attention in drug discovery due to its favorable characteristics. These include its capacity for hydrogen bonding, conformational flexibility, and its presence in a multitude of biologically active natural products and synthetic molecules.[1][2] Its structural simplicity and the relative ease of its chemical modification make it an attractive starting point for the development of novel therapeutic agents. A testament to its importance is the presence of the pyrrolidinone moiety in over 20 FDA-approved drugs, spanning a wide range of therapeutic areas.

Synthesis of the Pyrrolidinone Core and Its Derivatives

The synthesis of the foundational 2-pyrrolidinone structure and its subsequent derivatization are critical steps in the drug discovery process. Various synthetic strategies have been developed to access this versatile scaffold.

General Synthesis of 2-Pyrrolidinone

A widely used industrial method for the synthesis of 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.

Experimental Protocol: Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone

Materials:

-

Gamma-butyrolactone (GBL)

-

Aqueous ammonia (NH₃)

-

Water

-

Tubular reactor

Procedure:

-

A mixture of gamma-butyrolactone, aqueous ammonia, and water is prepared. The typical molar ratio of GBL:NH₃:H₂O is approximately 1:(2.2 to 3):(1.6 to 2.3).

-

The reaction mixture is continuously fed into a tubular reactor.

-

The reaction is carried out in the liquid phase at a temperature of 250-290°C and a pressure of 8.0-16.0 MPa.

-

The residence time of the reaction mixture in the reactor is typically maintained between 20 and 120 minutes.

-

Under these conditions, the conversion of gamma-butyrolactone is nearly 100%, with a selectivity for 2-pyrrolidinone greater than 94%.

-

The crude product is then purified by distillation to yield 2-pyrrolidinone with a purity of over 99.5%.

Synthesis of N-Aryl Pyrrolidinones

The functionalization of the nitrogen atom of the pyrrolidinone ring is a common strategy to modulate the biological activity of the resulting compounds.

Experimental Protocol: Synthesis of N-Aryl Pyrrolidinones

Materials:

-

Maleic anhydride

-

Substituted aniline

-

Acetic acid

-

Concentrated sulfuric acid

Procedure:

-

To a solution of a substituted aniline in acetic acid, add maleic anhydride with vigorous stirring.

-

Continue stirring for 10 minutes; the reaction mixture will typically form a suspension.

-

Add concentrated sulfuric acid to the suspension while continuing to stir. An exothermic reaction will occur.

-

Heat the reaction mixture to reflux for a specified period to complete the cyclization.

-

After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Substituted Pyrrolidines

Modification at the 3-position of the pyrrolidine ring can also lead to compounds with diverse biological activities. One approach is through palladium-catalyzed hydroarylation of pyrrolines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

Materials:

-

N-alkyl-2,5-dihydro-1H-pyrrole (pyrroline)

-

Aryl halide

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., a carbonate or phosphate base)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the N-alkyl-2,5-dihydro-1H-pyrrole, aryl halide, palladium catalyst, ligand, and base in the appropriate solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and any inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the 3-aryl pyrrolidine.

Biological Activities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for the development of drugs for various diseases.

Anticancer Activity

Numerous pyrrolidinone derivatives have demonstrated significant in vitro and in vivo anticancer activity.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]

Quantitative Data on Anticancer Pyrrolidinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3-oxindole] 38i | MCF-7 (Breast) | 3.53 | [2] |

| Spiro[pyrrolidine-3,3-oxindole] 38h | MCF-7 (Breast) | 4.01 | [2] |

| Spiro[pyrrolidine-3,3-oxindole] 38d | MCF-7 (Breast) | 6.00 | [2] |

| Thiophen-containing derivative 37e | MCF-7 (Breast) | 17 | [2] |

| Thiophen-containing derivative 37e | HeLa (Cervical) | 19 | [2] |

| Phenyl-ring containing derivative 36a-f (range) | MCF-7 (Breast) | 22-29 | [2] |

| Phenyl-ring containing derivative 36a-f (range) | HeLa (Cervical) | 26-37 | [2] |

| Pyrrolidine 3k | HCT116 (Colon) | 2.9 - 16 (range across 10 cell lines) | [5] |

| Pyrrolidine 3h | HCT116 (Colon) | 2.9 - 16 (range across 10 cell lines) | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 (Melanoma) | 2.50 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 (Prostate) | 3.63 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | MDA-MB-231 (Breast) | 5.10 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | Panc-1 (Pancreatic) | 5.77 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 14 | IGR39 (Melanoma) | 10.40 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 14 | MDA-MB-231 (Breast) | 19.77 | [6] |

Signaling Pathway: Apoptosis Induction

Many anticancer pyrrolidinone derivatives exert their effects by inducing programmed cell death, or apoptosis. A simplified representation of a caspase-dependent apoptotic pathway is shown below.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Cancer cell lines

-

Culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrrolidinone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.[7]

Experimental Protocol: Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration.

Materials:

-

Cancer cell lines

-

Culture medium

-

Culture plates (e.g., 6-well or 12-well)

-

Pipette tips or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells into a culture plate and grow them until they form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the cells with fresh medium to remove any detached cells.

-

Add fresh medium containing the test compound at various concentrations. Include a control with no compound.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

The rate of wound closure is determined by measuring the area of the gap at each time point. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[8]

Neuroprotective Activity

Pyrrolidinone derivatives, particularly the racetam class of drugs, have long been investigated for their nootropic (cognitive-enhancing) and neuroprotective effects.[9] More recent research has identified novel pyrrolidinone compounds with the potential to treat neurodegenerative diseases and ischemic stroke.[1]

Quantitative Data on Neuroprotective Pyrrolidinone Derivatives

| Compound/Derivative | Assay/Model | Activity (EC50/IC50/Ki) | Reference |

| Pyrrolidine analogue 5e | Neuronal Na+ channel blocker | Potent (specific value not provided) | [1] |

| Pyrrolidine-based benzenesulfonamide 6a | Acetylcholinesterase inhibitor | Ki = 22.34 nM | [10] |

| Pyrrolidine-based benzenesulfonamide 6b | Acetylcholinesterase inhibitor | Ki = 27.21 nM | [10] |

Signaling Pathway: Neuroinflammation

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Some pyrrolidinone derivatives have been shown to exert their neuroprotective effects by modulating inflammatory pathways, such as the NF-κB signaling pathway.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound (pyrrolidinone derivative) at various concentrations, and the AChE enzyme solution. Include a control with no inhibitor.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[1]

Antiviral and Antibacterial Activity

Pyrrolidinone derivatives have also shown promise as antiviral and antibacterial agents. Their mechanisms of action can vary, from inhibiting viral entry or replication to disrupting bacterial cell wall synthesis.

Quantitative Data on Antimicrobial Pyrrolidinone Derivatives

| Compound/Derivative | Organism/Virus | MIC/EC90 (µg/mL) | Reference |

| Carbothioamide derivative | Yellow Fever Virus (YFV) | 0.06 - 2.2 (range) | [11] |

| Spiropyrrolidine 5a | Staphylococcus aureus | 3.9 | [12] |

| Spiropyrrolidine 5d, 5e, 5h, 5l | Staphylococcus aureus | 31.5 - 62.5 (range) | [12] |

| Spiropyrrolidine 5h, 5p | Micrococcus luteus | 31.5 and 62.5 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains

-

Culture broth (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compound (pyrrolidinone derivative)

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the culture broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolidinone derivatives, SAR studies have revealed key structural features that influence their biological activity.

-

Anticancer Activity: The type and position of substituents on the pyrrolidinone ring and on any attached aromatic rings can significantly impact cytotoxicity. For example, in a series of spirooxindole pyrrolidine derivatives, the nature of the substituent on the oxindole ring was found to be critical for anticancer activity.[3]

-

Anticonvulsant Activity: For pyrrolidine-2,5-dione and piperidine-2,6-dione analogs, the structure of the imide fragment was closely linked to anticonvulsant activity, with the hexahydro-1H-isoindole-1,3(2H)-dione core being particularly favorable.[7]

Workflow: Drug Discovery with the Pyrrolidinone Core

The process of developing a new drug based on the pyrrolidinone scaffold involves a series of interconnected stages, from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

The pyrrolidinone core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a privileged starting point for the design of novel therapeutic agents. The wide range of biological activities associated with pyrrolidinone derivatives, including anticancer, neuroprotective, antiviral, and antibacterial effects, underscores its significance in modern drug discovery. Future research will undoubtedly continue to explore the vast chemical space around this remarkable heterocyclic core, leading to the development of new and improved medicines for a variety of human diseases.

References

- 1. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. jocpr.com [jocpr.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guidance: Solubility Profile of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages structural analogy to related 5-oxopyrrolidine-3-carboxylic acid derivatives to infer its likely physicochemical properties and solubility behavior. Furthermore, a detailed, best-practice experimental protocol for determining the aqueous and organic solvent solubility of this compound is presented. This guide is intended to support researchers and drug development professionals in designing and executing robust experimental plans for the characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core, a carboxylic acid moiety, and a substituted benzyl group. The solubility of such a compound is a critical parameter in various research and development contexts, including synthetic chemistry, formulation development, and biological screening. Understanding its solubility in different solvent systems is fundamental for its purification, handling, and application. This guide outlines the expected solubility profile based on its structural components and provides a detailed methodology for its empirical determination.

Physicochemical Properties and Inferred Solubility

Table 1: Predicted Physicochemical Properties and Solubility of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Solubility Profile |

| This compound | C12H12ClNO3 | 253.68 | Likely sparingly soluble in water, with solubility increasing in alkaline aqueous solutions. Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. |

| 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid[1] | C12H12ClNO3 | 253.68 | Similar to the 2-chloro isomer, expected to have low aqueous solubility and good solubility in polar organic solvents. |

| 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[2] | C11H10ClNO3 | 239.65 | The absence of the methylene bridge may slightly alter polarity, but a similar solubility pattern is anticipated. |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | C12H13NO3 | 219.24 | The lack of a chloro-substituent may result in slightly higher aqueous solubility compared to its chlorinated counterparts. |

| 5-Oxopyrrolidine-3-carboxylic acid[3] | C5H7NO3 | 129.11 | The unsubstituted parent compound is expected to be significantly more water-soluble due to the lower molecular weight and absence of a large non-polar substituent. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method outlines a robust approach for determining the equilibrium solubility of the compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining fine particles.

-

Dilution: Dilute the filtered solution with an appropriate mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples and the calibration standards by a validated HPLC method. The concentration of the compound in the saturated solution is determined from the calibration curve.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.